Diammonium oxalate monohydrate

Description

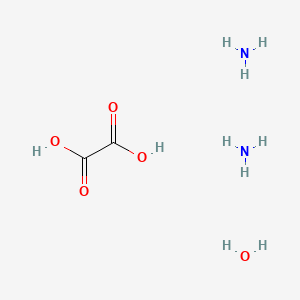

Diammonium oxalate monohydrate [(NH₄)₂C₂O₄·H₂O], CAS 6009-70-7, is the diammonium salt of oxalic acid in its monohydrate form. It is standardized under HG/T 3449-2012 in China, ensuring purity ≥99% for industrial and laboratory use . Key identifiers include:

- SMILES: OC(C(O)=O)=O.N.O.N

- InChI Key: MSMNVXKYCPHLLN-UHFFFAOYSA-N .

The compound is widely used in material synthesis (e.g., hierarchical porous graphitic carbon for supercapacitors) , plutonium elution in radiochemistry , and as a nitrogen source in fungal fermentation . Its safety profile includes hazard codes Xi (irritant) and precautionary measures for ingestion and skin contact .

Properties

IUPAC Name |

azane;oxalic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMNVXKYCPHLLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.N.N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975516 | |

| Record name | Oxalic acid--ammonia--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6009-70-7 | |

| Record name | Ammonium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxalic acid--ammonia--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, ammonium salt, hydrate (1:2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4MP14OB48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diammonium oxalate monohydrate can be synthesized through the reaction of oxalic acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where oxalic acid reacts with ammonium hydroxide to form diammonium oxalate. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods:

Direct Synthesis: Involves the direct reaction of oxalic acid with ammonia in an aqueous medium.

Crystallization: The resulting solution is subjected to crystallization to obtain the monohydrate form.

Purification: The crystals are then purified to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Diammonium oxalate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form ammonium carbonate.

Substitution: It can undergo substitution reactions with other salts to form different oxalates.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride.

Reaction Conditions: Typically involve aqueous solutions and controlled temperatures.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Ammonium carbonate.

Substitution: Various oxalate salts.

Scientific Research Applications

Analytical Chemistry

Diammonium oxalate monohydrate is primarily utilized in analytical chemistry for its ability to form complexes with various metal ions. Its applications include:

- Metal Ion Detection : It is commonly used for the determination of calcium, lead, and rare earth metals through complexation reactions. The formation of stable complexes allows for accurate quantification using techniques such as spectrophotometry and chromatography .

- Buffering Agent : The compound acts as a buffering reagent, maintaining pH stability during chemical reactions, which is crucial in various analytical procedures .

Case Study: Metal Ion Analysis

A study demonstrated the effectiveness of diammonium oxalate in detecting lead ions in environmental samples. The method involved the formation of a colored complex with lead ions, allowing for spectrophotometric measurement at specific wavelengths. Results showed a detection limit significantly lower than traditional methods, highlighting its utility in environmental monitoring .

Biological Applications

This compound has been investigated for its biological implications, particularly concerning its effects on living organisms.

- Toxicological Studies : Research has indicated that diammonium oxalate can cause acute poisoning in livestock, such as sheep. Studies focused on understanding the biochemical pathways affected by oxalate toxicity, leading to potential treatments and preventive measures in veterinary medicine .

- Chelation Therapy : The compound's chelating properties make it useful in medical applications for treating metal poisoning by binding to harmful metals and facilitating their excretion from the body .

Case Study: Acute Poisoning Effects

A veterinary study assessed the acute effects of diammonium oxalate on sheep. Symptoms included gastrointestinal distress and renal failure due to calcium oxalate crystallization. This research underscores the importance of understanding oxalate metabolism in livestock management .

Material Science Applications

In material science, this compound is employed in various processes:

- Synthesis of Oxide Materials : The compound acts as a precursor in the synthesis of metal oxides such as cobalt oxide and nickel oxide. These materials are essential for applications in catalysis and battery technology .

- Coating Formulations : It has been explored for use in coating formulations aimed at protecting carbonate rocks from weathering. The sequential application of different oxalate solutions has shown promise in enhancing coating durability and effectiveness .

Case Study: Coating Durability

Research on calcium carbonate conservation highlighted the role of diammonium oxalate in forming protective coatings. Experimental results indicated that coatings containing diammonium oxalate exhibited superior resistance to environmental degradation compared to traditional formulations .

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Analytical Chemistry | Metal ion detection | Improved detection limits for lead ions |

| Biological Applications | Toxicological studies | Acute poisoning observed in sheep |

| Material Science | Synthesis of metal oxides | Effective precursor for cobalt and nickel oxide synthesis |

| Coating Formulations | Rock conservation | Enhanced durability of protective coatings |

Mechanism of Action

The mechanism by which diammonium oxalate monohydrate exerts its effects involves its ability to form complexes with metal ions. This property makes it useful in various analytical and industrial applications. The compound can chelate metal ions, forming stable complexes that can be analyzed or utilized in different processes .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Differences :

- Solubility: Diammonium oxalate monohydrate is highly water-soluble, unlike calcium oxalate monohydrate, which precipitates in biological systems .

- Thermal Stability: Decomposes at lower temperatures (~95°C) compared to potassium oxalate monohydrate, which remains stable up to 160°C .

Performance Metrics :

| Parameter | HPGC-750 (with (NH₄)₂C₂O₄) | PGC-750 (without (NH₄)₂C₂O₄) |

|---|---|---|

| Surface Area (m²/g) | 1,890 | 620 |

| Pore Volume (cm³/g) | 1.12 | 0.34 |

| Conductivity (S/cm) | 45 | 12 |

Role as Nitrogen Sources in Biotechnology

In fungal fermentation (Cordyceps cicadae), this compound is outperformed by ammonium citrate tribasic:

| Nitrogen Source | HEA Yield (mg/g) | Adenosine Yield (mg/g) | Cost Efficiency |

|---|---|---|---|

| Ammonium citrate tribasic | 2.578 | 3.416 | High |

| Diammonium oxalate | 0.450 | 1.928 | Moderate |

| Ammonium sulfate | 0.065 | 0.112 | Low |

Biological Activity

Diammonium oxalate monohydrate (CAS No. 6009-70-7) is a chemical compound with the formula . It is primarily used in analytical chemistry, but its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and potential therapeutic applications.

- Molecular Formula :

- Molar Mass : 142.11 g/mol

- Solubility : 41.8 g/L in water at 20 °C

- Melting Point : Decomposes above 123 °C

- Density : 1.5 g/cm³ at 20 °C

Biological Activity Overview

This compound exhibits several biological activities that can be summarized as follows:

- Antioxidant Activity :

- Cytotoxicity :

-

Regulation of Calcium Oxalate Crystallization :

- Diammonium oxalate plays a role in the regulation of calcium oxalate crystal growth, which is pertinent in the context of kidney stone formation. It has been observed to influence the aggregation and morphology of calcium oxalate crystals, potentially mitigating their pathological effects in the urinary system .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated a significant reduction in free radicals, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of diammonium oxalate on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with diammonium oxalate led to increased apoptosis rates compared to control groups, suggesting its potential as an adjunctive treatment in cancer therapy.

Data Table: Biological Activities of this compound

Q & A

Q. How can diammonium oxalate monohydrate be synthesized and characterized for purity in academic research?

Methodological Answer:

- Synthesis : Prepare via neutralization of oxalic acid with ammonium hydroxide under controlled pH (5.5–6.0). Recrystallize from aqueous solutions to obtain monohydrate crystals .

- Purity Verification :

- Use titration with standardized potassium permanganate (KMnO₄) to determine oxalate content (≥99.5% assay required for reagent grade) .

- Confirm monohydrate stoichiometry via thermogravimetric analysis (TGA), showing a 12.7% mass loss at 100–120°C corresponding to H₂O release .

- Adhere to HG/T 3449-2012 or CNS 1557-1996 standards for reagent-grade specifications, including limits on chloride (<0.001%) and sulfate (<0.005%) impurities .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

- Redox Titration : Use KMnO₄ in acidic conditions (H₂SO₄) for direct oxalate quantification. Ensure endpoint determination at 60–70°C to avoid side reactions .

- Ion Chromatography : Employ anion-exchange columns (e.g., Dionex AS11-HC) with suppressed conductivity detection for simultaneous analysis of oxalate and ammonium ions .

- Validation : Cross-validate results with gravimetric analysis (precipitation as calcium oxalate) to resolve discrepancies >2% .

Advanced Research Questions

Q. How does thermal decomposition of this compound impact its application in materials science?

Methodological Answer:

- Decomposition Pathway :

- Applications :

Q. What crystallographic insights are critical for optimizing this compound in crystal engineering?

Methodological Answer:

- Crystal Structure :

- Advanced Techniques :

- Single-crystal XRD to resolve anisotropic displacement parameters .

- Compare experimental data with Cambridge Structural Database (CSD) entries (e.g., refcode: DAOXAM01) to identify polymorphism .

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

- Data Discrepancies :

- Resolution Protocol :

Applications in Biochemical Research

Q. What role does this compound play in microbial culture media optimization?

Methodological Answer:

Q. How is this compound utilized in metal ion chelation studies?

Methodological Answer:

- Mechanism : Oxalate ion (C₂O₄²⁻) binds divalent cations (Ca²⁺, Pb²⁺) with log K values of 2.7–4.5 .

- Methodology :

Safety and Handling Protocols

Q. What precautions are essential for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.